4-Morpholinecarbothioamide, N-butyl-

Description

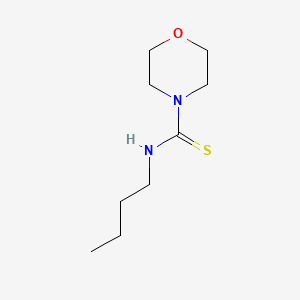

4-Morpholinecarbothioamide, N-butyl- (CAS: 36903-87-4) is a heterocyclic compound featuring a morpholine ring substituted with a thiocarboxamide group at the 4-position and an N-butyl chain. Its molecular formula is C₉H₁₇N₂OS, with a structure that combines the polar morpholine oxygen atom and a hydrophobic n-butyl substituent. This unique configuration influences its physicochemical properties, synthetic accessibility, and biological activity. The compound is synthesized via condensation reactions involving secondary amines and thiocarbonyl reagents, with yields varying significantly depending on the method .

Properties

CAS No. |

36903-87-4 |

|---|---|

Molecular Formula |

C9H18N2OS |

Molecular Weight |

202.32 g/mol |

IUPAC Name |

N-butylmorpholine-4-carbothioamide |

InChI |

InChI=1S/C9H18N2OS/c1-2-3-4-10-9(13)11-5-7-12-8-6-11/h2-8H2,1H3,(H,10,13) |

InChI Key |

RVIWQGHHALRZIR-UHFFFAOYSA-N |

SMILES |

CCCCNC(=S)N1CCOCC1 |

Canonical SMILES |

CCCCNC(=S)N1CCOCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Compatibility

The synthesis of 4-Morpholinecarbothioamide tolerates diverse secondary amines, including those with hydroxy or methoxy groups. However, the n-butyl chain may complicate purification due to solubility limitations, as seen in other n-butyl-substituted compounds .

Cytotoxicity in Cancer Cell Lines

N-butyl substituents exhibit variable cytotoxicity depending on solubility and target cell lines:

The morpholine ring’s polarity may enhance solubility compared to purely aliphatic analogs, but excessive hydrophobicity from the n-butyl group can negate this advantage .

Trypanocidal Activity

N-alkylation significantly enhances trypanocidal potency. For example:

- Compound 6 (n-butyl-substituted): 6.6× more potent than NFX (a reference drug) but 1.3× less toxic .

- Morpholine derivatives : Unspecified activity, though structural analogs like piperidine/pyrrolidine carbothioamides show similar trends .

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Carbothioamides

| Compound | Heterocycle | Key Feature | Biological Impact |

|---|---|---|---|

| 4-Morpholinecarbothioamide | Morpholine (O atom) | Enhanced polarity | Improved solubility vs. aliphatic analogs |

| 1-Pyrrolidinecarbothioamide | Pyrrolidine (NH) | Basic nitrogen | Higher synthetic yield (73%) |

| 1-Piperidinecarbothioamide | Piperidine (CH₂) | Larger ring size | Unspecified activity trends |

The morpholine oxygen may facilitate hydrogen bonding in biological targets, while pyrrolidine’s NH group could enhance reactivity .

Alkyl Chain Variations

| Substituent | Example Compound | Potency vs. NFX | Toxicity vs. NFX |

|---|---|---|---|

| n-butyl | Compound 6 | 6.6× higher | 1.3× lower |

| Ethyl | N-ethyl pentylone | Lower | Higher (scheduled) |

| Benzyl | Benzyl ether derivatives | Less active | More toxic |

The n-butyl group strikes a balance between potency and toxicity, though solubility remains a critical limitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.